PF-46396

描述

属性

IUPAC Name |

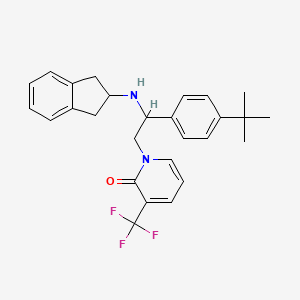

1-[2-(4-tert-butylphenyl)-2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F3N2O/c1-26(2,3)21-12-10-18(11-13-21)24(31-22-15-19-7-4-5-8-20(19)16-22)17-32-14-6-9-23(25(32)33)27(28,29)30/h4-14,22,24,31H,15-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDZNPZYNMTXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CN2C=CC=C(C2=O)C(F)(F)F)NC3CC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-46396 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-46396 is a potent, second-generation HIV-1 maturation inhibitor that targets the final stages of the viral lifecycle. Unlike first-generation compounds such as Bevirimat (BVM), this compound exhibits a distinct chemical structure and demonstrates activity against certain BVM-resistant viral strains. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing the molecular determinants of its antiviral activity. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism of action and the logical relationships in its SAR.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) maturation is a critical process in the viral lifecycle, involving the proteolytic cleavage of the Gag polyprotein into its functional subunits by the viral protease. This process leads to a morphological rearrangement within the virion, transforming it from an immature, non-infectious particle into a mature, infectious one. A key cleavage event is the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). Inhibition of this cleavage at the CA-SP1 junction is the target of a class of antiretroviral drugs known as maturation inhibitors.[1][2]

This compound is a pyridone-based compound that, like the betulinic acid derivative Bevirimat, inhibits the CA-SP1 cleavage, resulting in the production of aberrant, non-infectious viral particles.[3][4] However, this compound possesses a unique chemical scaffold, suggesting a different binding mode compared to BVM and offering a potential solution to the challenges of BVM resistance.[5] This guide explores the SAR of this compound to provide a foundational understanding for the rational design of next-generation maturation inhibitors.

Mechanism of Action

This compound acts by binding to the Gag polyprotein at the junction of the C-terminal domain of the capsid (CA-CTD) and spacer peptide 1 (SP1).[6][7] This binding stabilizes the immature Gag lattice and sterically hinders the viral protease from accessing and cleaving the CA-SP1 junction.[1] The accumulation of the uncleaved CA-SP1 precursor protein disrupts the proper formation of the mature viral core, rendering the virions non-infectious.[2][8] Recent structural studies using magic angle spinning (MAS) NMR spectroscopy have revealed that this compound binds within the six-helix bundle pore of the CA-CTD-SP1 assembly.[6][7][9]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting HIV-1 maturation.

Structure-Activity Relationship (SAR) of this compound

The molecular structure of this compound, {1-[2-(4-tert-butylphenyl)-2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one}, can be dissected into three key chemical moieties: the tert-butylphenyl group, the trifluoromethylpyridone core, and the 2-aminoindan group.[5] SAR studies have systematically explored the contribution of each of these groups to the antiviral activity and Gag binding.[4]

SAR Logical Relationship Diagram

Caption: Logical relationships of key chemical groups in this compound to its biological activity.

Quantitative SAR Data

The following table summarizes the quantitative data from studies of this compound and its analogs, highlighting the impact of substitutions on antiviral activity.

| Compound/Analog | Modification | EC50 (µM) in Jurkat T cells | % CA-SP1 Accumulation at 5 µM | Activity Classification | Reference |

| This compound | - | 0.03 ± 0.01 | ≥50% | Active | [3] |

| Analog 1 | tert-Butyl replaced with H | >10 | ≤30% | Inactive | [4] |

| Analog 2 | tert-Butyl replaced with CH3 | 1.2 ± 0.3 | 30-50% | Intermediate | [4] |

| Analog 3 | Trifluoromethyl replaced with H | 0.5 ± 0.1 | ≥50% | Active | [4] |

| Analog 4 | Trifluoromethyl replaced with Cl | 0.1 ± 0.05 | ≥50% | Active | [4] |

| Analog 5 | 2-Aminoindan replaced with Cyclohexylamine | >10 | ≤30% | Inactive | [4] |

| Analog 6 | 2-Aminoindan replaced with Benzylamine | 2.5 ± 0.8 | 30-50% | Intermediate | [4] |

EC50 values represent the concentration required to inhibit HIV-1 replication by 50%. The % CA-SP1 accumulation is a measure of the inhibition of Gag processing.

Experimental Protocols

HIV-1 Replication Assay

This assay is used to determine the antiviral activity of compounds by measuring the inhibition of HIV-1 replication in a susceptible cell line.

Experimental Workflow Diagram

Caption: Workflow for determining the antiviral activity of this compound analogs.

Methodology:

-

Cell Culture: Jurkat T cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

-

Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.

-

Infection: Jurkat T cells are infected with the HIV-1 strain NL4-3 at a predetermined multiplicity of infection (MOI) in the presence of varying concentrations of the test compounds or DMSO as a control.

-

Incubation: The infected cells are incubated at 37°C in a 5% CO2 incubator for 4-5 days to allow for viral replication.

-

Quantification of Viral Replication: After incubation, the cell culture supernatants are collected, and the amount of HIV-1 p24 antigen is quantified using a commercial p24 ELISA kit.

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the DMSO control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[3]

CA-SP1 Cleavage Assay

This biochemical assay quantifies the inhibitory effect of compounds on the proteolytic cleavage of the CA-SP1 junction in Gag.

Methodology:

-

Virus Production: 293T cells are transfected with the wild-type pNL4-3 HIV-1 infectious molecular clone. The cells are cultured in the presence of a fixed concentration (e.g., 5 µM) of the test compound or DMSO.

-

Virion Pelleting: After 48 hours, the culture supernatant containing viral particles is collected and clarified by low-speed centrifugation. Virions are then pelleted by ultracentrifugation through a 20% sucrose cushion.

-

Western Blotting: The pelleted virions are lysed, and the viral proteins are separated by SDS-PAGE. The proteins are then transferred to a nitrocellulose membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for the HIV-1 CA protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Quantification: The bands corresponding to mature CA (p24) and the uncleaved CA-SP1 precursor (p25) are visualized and quantified using densitometry.

-

Data Analysis: The percentage of CA-SP1 is calculated as the ratio of the density of the CA-SP1 band to the total density of the CA and CA-SP1 bands. Compounds are categorized as active (≥50% CA-SP1), intermediate (30-50% CA-SP1), or inactive (≤30% CA-SP1).[2][3]

Resistance to this compound

Resistance to this compound has been mapped to mutations in the CA-SP1 junction and the major homology region (MHR) of CA.[2][3] Interestingly, some mutations that confer resistance to this compound can result in a defective virus that requires the presence of the compound for replication, a phenomenon known as compound dependency.[4] This suggests that some inactive analogs, while not possessing antiviral activity, can still bind to and interact with the mutant Gag protein.[4]

Conclusion

The structure-activity relationship of this compound has been well-characterized, providing crucial insights for the development of new HIV-1 maturation inhibitors. The tert-butyl group is essential for its antiviral activity, while the trifluoromethyl and 2-aminoindan groups are important for optimizing its potency and binding to the Gag polyprotein. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiretroviral drug discovery. The unique mechanism of action and the potential to overcome resistance to first-generation maturation inhibitors make this compound and its analogs a promising area for further investigation in the fight against HIV/AIDS.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Structure-Activity Relationships of the Human Immunodeficiency Virus Type 1 Maturation Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of the Human Immunodeficiency Virus Type 1 Maturation Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

Unveiling the Binding Site of PF-46396: A Technical Guide to a Novel HIV-1 Maturation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of PF-46396, a potent small-molecule inhibitor of HIV-1 maturation. By targeting the viral Gag polyprotein, this compound represents a novel class of antiretrovirals with significant therapeutic potential. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate the binding pocket of this compound, offering a valuable resource for researchers in the field of HIV-1 drug development.

Introduction: A New Frontier in HIV-1 Inhibition

The HIV-1 Gag polyprotein is the primary structural component of the virus, orchestrating the assembly and release of new viral particles. Following budding from the host cell, the Gag polyprotein undergoes a series of proteolytic cleavages by the viral protease, a process known as maturation. This maturation process is essential for the formation of an infectious virion. This compound is a maturation inhibitor that disrupts this critical step by specifically targeting the Gag polyprotein itself, rather than the viral protease.[1][2] This unique mechanism of action makes it a promising candidate for combating drug-resistant HIV-1 strains.

This compound inhibits the final cleavage event in the Gag processing cascade: the separation of the capsid (CA) protein from the spacer peptide 1 (SP1).[3][4] This inhibition leads to the production of non-infectious viral particles with aberrant core morphology.[1]

The this compound Binding Site on HIV-1 Gag

Structural and biochemical studies have revealed that this compound binds to a specific pocket within the immature Gag lattice, at the interface of the C-terminal domain of the capsid (CA-CTD) and spacer peptide 1 (SP1).[5][6] This binding site is formed upon the multimerization of Gag polyproteins during viral assembly.[7]

Key Features of the Binding Pocket:

-

Location: The binding site is situated within the six-helix bundle formed by the C-terminal helices of CA and the N-terminal helices of SP1 from six neighboring Gag molecules in the immature hexameric lattice.[8][9]

-

Interaction: this compound binding stabilizes the immature Gag lattice, preventing the conformational changes necessary for the viral protease to access and cleave the CA-SP1 junction.[4][10] The presence of the cellular cofactor inositol hexakisphosphate (IP6) is also important for the formation of the stable six-helix bundle and influences the binding of this compound.[5][6]

-

Resistance Mutations: In vitro selection of resistant viruses has identified key amino acid residues that line the binding pocket. Mutations conferring resistance to this compound have been mapped to three main regions of Gag:

The identification of these resistance mutations provides critical insights into the specific molecular interactions between this compound and the Gag protein.

Quantitative Analysis of this compound Binding and Activity

The antiviral potency of this compound and its analogs is typically quantified by measuring their half-maximal effective concentration (EC50) in cell-based antiviral assays. While direct binding affinities (Kd or Ki) are less commonly reported in the literature, the EC50 values provide a reliable measure of the compound's ability to inhibit HIV-1 replication.

| Compound | Modification from this compound | Antiviral Activity (EC50 in µM) | Reference |

| This compound | - | 0.206 | [11] |

| Analog 1 | Replacement of 2-aminoindan with other cyclic amines | Varies (some inactive) | [2] |

| Analog 2 | Removal of the trifluoromethyl group | Reduced activity | [2] |

| Analog 3 | Replacement of the tert-butyl group with smaller alkyls | Inactive | [2] |

Experimental Protocols

The characterization of the this compound binding site has relied on a combination of biochemical, virological, and structural biology techniques. Below are overviews of the key experimental protocols employed.

CA-SP1 Processing Assay (Western Blot)

This assay is used to directly measure the inhibitory effect of this compound on the cleavage of the CA-SP1 precursor protein.

Principle: HIV-1 producing cells are treated with the inhibitor. The viral particles released are then harvested and lysed. The viral proteins are separated by size using SDS-PAGE and detected by Western blotting with antibodies specific for HIV-1 Gag proteins. Inhibition of CA-SP1 cleavage is observed as an accumulation of the uncleaved p25 (CA-SP1) protein and a corresponding decrease in the mature p24 (CA) protein.

General Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with an HIV-1 proviral DNA clone (e.g., pNL4-3).

-

Compound Treatment: The transfected cells are incubated with varying concentrations of this compound or a vehicle control (DMSO).

-

Virion Harvesting: After a suitable incubation period (e.g., 48 hours), the cell culture supernatant containing viral particles is collected and clarified by low-speed centrifugation.

-

Virion Pelleting: Viral particles are pelleted from the clarified supernatant by ultracentrifugation.

-

Lysis and Protein Quantification: The virion pellet is lysed in a suitable buffer, and the total protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of viral lysate are separated on a polyacrylamide gel. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody that recognizes HIV-1 Gag proteins (e.g., anti-p24). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities for p25 (CA-SP1) and p24 (CA) are quantified using densitometry. The percentage of CA-SP1 is calculated as [p25 / (p25 + p24)] * 100.

Antiviral Activity Assay

This cell-based assay measures the ability of this compound to inhibit HIV-1 replication in a multi-round infection model.

Principle: A susceptible T-cell line (e.g., MT-2 or Jurkat) is infected with HIV-1 in the presence of serial dilutions of the inhibitor. Viral replication is monitored over several days by measuring the production of a viral antigen (e.g., p24) in the culture supernatant.

General Protocol:

-

Cell Culture: A T-cell line permissive to HIV-1 infection is maintained in appropriate culture conditions.

-

Infection: Cells are infected with a known amount of HIV-1 stock.

-

Compound Treatment: Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of this compound.

-

Incubation: The infected and treated cells are incubated for a period of several days to allow for multiple rounds of viral replication.

-

Supernatant Collection: Aliquots of the culture supernatant are collected at different time points.

-

p24 ELISA: The concentration of the HIV-1 p24 capsid protein in the collected supernatants is quantified using a commercial p24 ELISA kit.

-

Data Analysis: The p24 concentrations are plotted against the inhibitor concentrations, and the EC50 value is calculated using a non-linear regression analysis.

Magic Angle Spinning (MAS) NMR Spectroscopy

This powerful structural biology technique provides atomic-level details of the this compound binding site within the context of assembled Gag protein complexes.

Principle: MAS NMR is used to study the structure of non-soluble, crystalline, or self-assembled biological macromolecules. By spinning the sample at a "magic angle" (54.74°) relative to the magnetic field, it is possible to obtain high-resolution spectra of solid samples. For studying the this compound-Gag interaction, a fragment of Gag containing the CA-CTD and SP1 domains is expressed, purified, and assembled into ordered structures in the presence of the inhibitor and the cofactor IP6. NMR experiments are then performed to determine the three-dimensional structure of the complex and identify the specific amino acid residues that interact with the drug.

General Protocol:

-

Protein Expression and Purification: A construct encoding the HIV-1 Gag CA-CTD-SP1 fragment is expressed in E. coli, often with isotopic labeling (e.g., 13C, 15N) for NMR analysis. The protein is then purified to homogeneity.

-

Sample Preparation: The purified CA-CTD-SP1 protein is co-assembled with this compound and IP6 to form microcrystalline assemblies.

-

NMR Data Acquisition: The sample is packed into an NMR rotor and subjected to MAS NMR experiments. A series of multi-dimensional NMR experiments are performed to obtain resonance assignments and distance restraints.

-

Structure Calculation: The experimental NMR data are used as constraints to calculate the three-dimensional structure of the this compound-Gag complex.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of HIV-1 maturation inhibition by this compound.

References

- 1. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biophysical Analysis of Small Molecule Binding to Viral RNA Structures | Springer Nature Experiments [experiments.springernature.com]

- 3. Investigation of Binding Affinity between Potential Antiviral Agents and PB2 Protein of Influenza A: Non-equilibrium Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the activity of maturation inhibitor this compound on HIV-1 clade C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jmitra.co.in [jmitra.co.in]

- 7. researchgate.net [researchgate.net]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. Recent Advances in HIV-1 Gag Inhibitor Design and Development [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

PF-46396: A Second-Generation HIV-1 Maturation Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-46396, a second-generation HIV-1 maturation inhibitor. It details the compound's mechanism of action, antiviral activity against various HIV-1 strains, resistance profile, and key experimental protocols for its characterization. Quantitative data are presented in structured tables for comparative analysis, and critical pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and drug development professionals working on novel antiretroviral therapies targeting HIV-1 maturation.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) replication cycle culminates in the assembly and release of new virions. A critical step in this late stage of replication is the process of maturation, where the viral protease cleaves the Gag and Gag-Pol polyproteins into their functional subunits. This proteolytic processing triggers a morphological rearrangement within the virion, transforming it from a non-infectious, immature particle into a mature, infectious virus.

Maturation inhibitors are a class of antiretroviral compounds that specifically target this crucial step. This compound is a potent, second-generation maturation inhibitor that has demonstrated significant promise. Unlike first-generation compounds such as bevirimat (BVM), which showed limited activity against certain HIV-1 subtypes and were susceptible to baseline polymorphisms, this compound exhibits a broader spectrum of activity and is effective against some BVM-resistant strains.[1][2] This guide will explore the core scientific and technical aspects of this compound.

Mechanism of Action

This compound exerts its antiviral effect by specifically inhibiting the final cleavage event in the Gag polyprotein processing cascade: the separation of the capsid (CA) protein from the spacer peptide 1 (SP1).[1] This cleavage is essential for the proper assembly of the mature viral core.

The Gag polyprotein (Pr55^Gag^) is the primary structural component of the virion and consists of the following domains in order: matrix (MA), capsid (CA), spacer peptide 1 (SP1), nucleocapsid (NC), spacer peptide 2 (SP2), and p6. During maturation, the viral protease sequentially cleaves Gag at several sites. The final and rate-limiting step is the cleavage at the CA-SP1 junction.

This compound is believed to bind to a pocket within the immature Gag lattice, specifically at the interface of the C-terminal domain of CA and SP1.[3] This binding stabilizes the immature conformation of the Gag hexamer, preventing the viral protease from accessing and cleaving the CA-SP1 junction.[4] The accumulation of the uncleaved CA-SP1 precursor (p25) disrupts the formation of the mature conical capsid, resulting in the production of non-infectious virions with aberrant core morphology.[1]

Quantitative Data

The antiviral activity of this compound has been evaluated in various cell lines against different HIV-1 strains, including those with resistance to other antiretroviral drugs. The key parameters are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), which is the concentration that causes 50% cell death. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity of this compound against Laboratory Strains of HIV-1

| HIV-1 Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| NL4-3 | MT-4 | 0.3 - 0.6 | >25 | >42 | [1] |

| NL4-3 | Jurkat | ~0.5 | >50 | >100 | [3] |

| IIIB | MT-4 | 0.45 | >25 | >56 | [1] |

Table 2: Activity of this compound against Bevirimat-Resistant HIV-1 Variants

| HIV-1 Variant | Mutation(s) | Fold Change in EC50 vs. WT | Reference |

| NL4-3 | SP1-V7A | 0.8 | [5] |

| NL4-3 | CA-A364V | 1.2 | [6] |

| NL4-3 | CA-S373P | 0.9 | [6] |

Table 3: this compound Resistance Mutations and Fold Change in EC50

| Mutation | Fold Change in EC50 vs. WT | Reference |

| CA-I201V | >10 | [7] |

| CA-G225D | >10 | [8] |

| SP1-A1V | 5-10 | [1] |

| SP1-A3V | >10 | [3] |

| SP1-A3T | >10 | [3] |

| CA-H226Y | >10 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Determination of Antiviral Activity (EC50) by p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., NL4-3)

-

This compound

-

96-well cell culture plates

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)

-

HIV-1 p24 Antigen Capture ELISA kit

-

Plate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 50 µL of the diluted compound to the appropriate wells. Include a no-drug control.

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 in 50 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant and perform a p24 Antigen Capture ELISA according to the manufacturer's instructions.[9][10][11][12]

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition of p24 production for each drug concentration relative to the no-drug control.

-

Determine the EC50 value by plotting the percent inhibition versus the drug concentration and fitting the data to a dose-response curve.

Determination of Cytotoxicity (CC50) by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

MT-4 cells

-

This compound

-

96-well cell culture plates

-

Complete RPMI-1640 medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted compound to the appropriate wells. Include a no-drug control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percent cell viability for each drug concentration relative to the no-drug control.

-

Determine the CC50 value by plotting the percent viability versus the drug concentration and fitting the data to a dose-response curve.

HIV-1 Gag Processing Assay by Western Blot

This assay is used to visualize the accumulation of the uncleaved CA-SP1 precursor in virions produced in the presence of this compound.

Materials:

-

HEK293T cells

-

HIV-1 proviral DNA (e.g., pNL4-3)

-

Transfection reagent

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody: anti-HIV-1 p24 monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HEK293T cells in a 6-well plate and grow to 70-80% confluency.

-

Transfect the cells with HIV-1 proviral DNA using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a DMSO control.

-

Incubate for another 24-48 hours.

-

Harvest the cell culture supernatant and clarify by low-speed centrifugation.

-

Pellet the virions by ultracentrifugation through a 20% sucrose cushion.

-

Lyse the viral pellets in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the viral proteins by SDS-PAGE and transfer them to a PVDF membrane.[15][16][17][18]

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with a primary antibody against HIV-1 p24.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for p24 (mature CA) and p25 (CA-SP1) to determine the extent of processing inhibition.

Resistance Profile

Resistance to this compound is associated with specific mutations in the Gag polyprotein, primarily in the C-terminal domain of CA and in SP1.[1] The selection and characterization of these resistant variants are crucial for understanding the inhibitor's binding site and mechanism of action.

Commonly observed resistance mutations include substitutions at positions I201, G225, and H226 in the CA domain, and at positions A1 and A3 in the SP1 domain.[1][3][7] Interestingly, some of these mutations can confer a fitness cost to the virus in the absence of the drug, and in some cases, the virus becomes dependent on the presence of the compound for efficient replication.[1]

Conclusion

This compound represents a significant advancement in the development of HIV-1 maturation inhibitors. Its potent antiviral activity, favorable resistance profile compared to first-generation inhibitors, and broad applicability against different HIV-1 subtypes make it a valuable lead compound for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this compound and to design and evaluate new and more potent maturation inhibitors. A thorough understanding of its mechanism of action and resistance pathways is essential for the rational design of next-generation antiretroviral therapies targeting this critical stage of the HIV-1 life cycle.

References

- 1. Insights into the activity of maturation inhibitor this compound on HIV-1 clade C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the activity of maturation inhibitor this compound on HIV-1 clade C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of the Human Immunodeficiency Virus Type 1 Maturation Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Item - Characterization of this compound-resistant mutants. - figshare - Figshare [figshare.com]

- 9. goldengatebio.com [goldengatebio.com]

- 10. ablinc.com [ablinc.com]

- 11. ablinc.com [ablinc.com]

- 12. abcam.com [abcam.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. Interpretation and Use of the Western Blot Assay for Serodiagnosis of Human Immunodeficiency Virus Type 1 Infections [cdc.gov]

- 17. fda.gov [fda.gov]

- 18. jmitra.co.in [jmitra.co.in]

A Deep Dive into PF-46396: Inhibiting HIV-1 Maturation by Targeting CA-SP1 Cleavage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus type 1 (HIV-1) maturation is a critical step in the viral lifecycle, culminating in the formation of infectious viral particles. This process is orchestrated by the viral protease, which cleaves the Gag polyprotein at specific sites. One of the final and most crucial cleavage events is the separation of the Capsid (CA) protein from the Spacer Peptide 1 (SP1). Inhibition of this cleavage event represents a promising therapeutic strategy. PF-46396 is a potent HIV-1 maturation inhibitor that specifically targets the CA-SP1 cleavage site. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory activity, and the experimental methodologies used to characterize this compound.

Introduction

The HIV-1 Gag polyprotein is the primary structural component of the virus. During the late stages of the viral replication cycle, Gag is processed by the viral protease into its constituent proteins: Matrix (MA), Capsid (CA), Nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2. This proteolytic cascade leads to a morphological rearrangement within the virion, known as maturation, which is essential for infectivity. The final cleavage event, releasing SP1 from the C-terminus of CA, is a key regulatory step in this process.

This compound is a pyridone-based compound that has been identified as a specific inhibitor of the CA-SP1 cleavage.[1] Unlike protease inhibitors that target the active site of the viral protease, this compound acts on the substrate, the Gag polyprotein itself. It is believed to stabilize the helical structure of the CA-SP1 junction, thereby preventing the protease from accessing and cleaving the site.[1] This mode of action leads to the production of non-infectious viral particles with aberrant core morphology.

Quantitative Analysis of this compound Inhibitory Activity

The antiviral potency of this compound has been evaluated in various cell-based assays against different strains of HIV-1. The 50% effective concentration (EC50) is a key parameter used to quantify the in vitro antiviral activity of a compound. The table below summarizes the reported EC50 values for this compound.

| HIV-1 Strain | Cell Line | EC50 (µM) | Reference |

| NL4-3 | Jurkat | 0.113 - 0.362 | [2] |

| Various Clinical Isolates | - | 0.207 (median) | [3] |

| Clade C Clones | HEK-293T | 0.1 - 5.0 (dose-dependent CA-SP1 accumulation) | [4] |

Mechanism of Action: Inhibition of CA-SP1 Cleavage

The primary mechanism of action of this compound is the specific inhibition of the proteolytic cleavage between the CA and SP1 domains of the Gag polyprotein. This targeted inhibition disrupts the final step of virion maturation.

The HIV Gag Processing Pathway

The processing of the Gag polyprotein is a highly ordered cascade of cleavage events mediated by the HIV-1 protease. The following diagram illustrates this pathway and highlights the specific step inhibited by this compound.

Caption: HIV Gag processing pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound and its inhibitory effects on HIV-1 maturation relies on a variety of specialized experimental techniques. Below are detailed protocols for two key assays.

CA-SP1 Cleavage Accumulation Assay by Western Blot

This assay is designed to directly visualize the inhibitory effect of this compound on the cleavage of the CA-SP1 intermediate.

Objective: To detect the accumulation of the uncleaved CA-SP1 (p25) protein in the presence of this compound.

Materials:

-

HEK-293T cells

-

HIV-1 proviral DNA (e.g., pNL4-3)

-

Transfection reagent

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Protein concentration assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary antibody against HIV-1 p24 (Capsid)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Transfection: Seed HEK-293T cells in 6-well plates. Transfect the cells with HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: Following transfection, treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a DMSO-treated well as a negative control.

-

Virus and Cell Lysate Preparation: After 48 hours of incubation, harvest the cell culture supernatant containing viral particles. Clarify the supernatant by low-speed centrifugation. Lyse the cells with cell lysis buffer.

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunodetection: Block the membrane and then incubate with a primary antibody that recognizes the HIV-1 p24 capsid protein. This antibody will also detect the uncleaved CA-SP1 precursor (p25). Following washes, incubate the membrane with an HRP-conjugated secondary antibody.

-

Visualization: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The accumulation of a p25 band in this compound-treated samples indicates inhibition of CA-SP1 cleavage.

Single-Round HIV-1 Infectivity Assay

This assay measures the infectivity of viral particles produced in the presence of this compound.

Objective: To quantify the reduction in viral infectivity due to the inhibition of maturation by this compound.

Materials:

-

Producer cell line (e.g., HEK-293T)

-

HIV-1 packaging construct (lacking the env gene)

-

VSV-G envelope protein expression plasmid

-

HIV-1 vector containing a reporter gene (e.g., Luciferase or GFP)

-

Target cell line (e.g., TZM-bl)

-

This compound

-

DMSO (vehicle control)

-

Luciferase assay reagent or flow cytometer for GFP detection

Procedure:

-

Production of Pseudotyped Viral Particles: Co-transfect HEK-293T cells with the HIV-1 packaging construct, the VSV-G envelope plasmid, and the HIV-1 reporter vector.

-

Compound Treatment: During transfection, treat the producer cells with various concentrations of this compound or DMSO.

-

Virus Harvest: After 48-72 hours, harvest the supernatant containing the pseudotyped viral particles.

-

Infection of Target Cells: Seed TZM-bl cells in a 96-well plate. Add the harvested viral supernatant (normalized for p24 content) to the target cells.

-

Quantification of Reporter Gene Expression: After 48 hours of infection, measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure luminescence using a luminometer. For a GFP reporter, analyze the percentage of GFP-positive cells by flow cytometry.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of reporter gene expression against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Antiviral Assay

The following diagram outlines the general workflow for determining the antiviral activity of a compound like this compound.

Caption: General workflow for an in vitro antiviral activity assay.

Conclusion

This compound represents a significant advancement in the development of HIV-1 maturation inhibitors. Its unique mechanism of action, which involves targeting the Gag substrate rather than the viral protease, provides a valuable alternative to existing antiretroviral therapies and a potential tool to combat drug resistance. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this important class of antiviral compounds. The detailed understanding of its interaction with the CA-SP1 junction will be instrumental in designing next-generation maturation inhibitors with improved potency and broader activity against diverse HIV-1 strains.

References

- 1. HIV Gag polyprotein: processing and early viral particle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]

- 3. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the activity of maturation inhibitor this compound on HIV-1 clade C - PMC [pmc.ncbi.nlm.nih.gov]

Forging the Key to Neurological Pathways: A Technical Guide to the Synthesis of Pyrazolopyrimidine-Based PDE10A Inhibitors

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Analogs of the PF-46396 Class

While a specific synthetic protocol for a compound designated "this compound" is not publicly documented, extensive research into phosphodiesterase 10A (PDE10A) inhibitors has highlighted the pyrazolo[1,5-a]pyrimidine scaffold as a cornerstone for potent and selective agents. This technical guide provides a representative and detailed overview of the chemical synthesis for this class of compounds, likely analogous to this compound, based on scalable and published methodologies.

Introduction: Targeting PDE10A with Pyrazolo[1,5-a]pyrimidines

Phosphodiesterase 10A (PDE10A) is a key enzyme in the central nervous system, responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The inhibition of PDE10A elevates the levels of these cyclic nucleotides, thereby modulating critical neuronal pathways, including those involving dopamine and glutamate. This mechanism has positioned PDE10A as a significant therapeutic target for neuropsychiatric conditions such as schizophrenia.[2]

The pyrazolo[1,5-a]pyrimidine core has been identified as a privileged structure in the design of PDE10A inhibitors.[3][4][5] Its rigid, bicyclic nature provides an excellent framework for the strategic placement of various substituents to achieve high-affinity interactions within the PDE10A active site. Consequently, extensive medicinal chemistry efforts have been dedicated to the synthesis and optimization of analogs based on this scaffold to enhance potency, selectivity, and pharmacokinetic profiles.[6]

A Convergent Strategy for Synthesis

The construction of complex pyrazolo[1,5-a]pyrimidine-based PDE10A inhibitors is most efficiently approached through a convergent synthesis. This strategy involves the independent preparation of key molecular fragments, which are then coupled in the final stages. The general workflow is depicted below.

Caption: General convergent synthesis workflow for pyrazolopyrimidine-based PDE10A inhibitors.

A Representative Multi-Step Synthesis

The following synthetic route illustrates the preparation of a potent PDE10A inhibitor featuring a quinoxaline moiety coupled to the pyrazolo[1,5-a]pyrimidine core. This pathway is adapted from scalable process chemistry, ensuring its robustness and relevance for practical applications.[1][4][7]

Caption: Multi-step synthesis of a quinoxaline-pyrazolopyrimidine PDE10A inhibitor.

Summary of Quantitative Data

The tables below provide a summary of typical reaction conditions and yields for the key transformations in the synthesis, based on reported scalable procedures.[1][4]

Table 1: Synthesis of Quinoxaline Fragment (D)

| Step | Starting Materials | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | A, B | Acetic Acid (cat.) | Toluene | 30 | 3 | - |

| 2 | C | DIPEA | NMP | 120 | 5 | 32 (from A) |

Table 2: Synthesis of Pyrazolopyrimidine Core (K)

| Step | Starting Materials | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | E, F | NaOMe | Methanol | Reflux | 8 | ~85 |

| 2 | G | POCl3 | - | 110 | 3 | ~90 |

| 3 | I, J | NaH | THF | 0-25 | 2 | ~95 |

Table 3: Final Assembly of PDE10A Inhibitor (L)

| Step | Starting Materials | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | D, K | K2CO3 | Acetonitrile | 80 | 12 | ~90 |

| 2 | Coupled Product | NaOH | THF/H2O | 25 | 2 | ~95 |

Detailed Experimental Protocols

1. Synthesis of the Quinoxaline Fragment (D)

-

Step 1: Enamine Formation. In a suitable reaction vessel, 2-amino-3-methyl-benzonitrile (A, 1.0 eq) is dissolved in toluene. To this solution is added ethyl 2-chloro-3-oxobutanoate (B, 1.2 eq), followed by a catalytic amount of acetic acid (0.1 eq). The mixture is stirred at 30 °C for 3 hours to form the enamine intermediate (C), which is carried forward to the next step without isolation.

-

Step 2: Cyclization. N-methyl-2-pyrrolidone (NMP) and diisopropylethylamine (DIPEA, 2.0 eq) are added to the solution containing the enamine intermediate (C). The reaction mixture is heated to 120 °C and maintained for 5 hours. Upon completion, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization to yield the quinoxaline fragment (D).

2. Synthesis of the Protected Pyrazolopyrimidine Core (K)

-

Step 1: Pyrazolopyrimidinone Formation. Aminoguanidine hydrochloride (E, 1.0 eq) and dimethyl malonate (F, 1.1 eq) are added to a solution of sodium methoxide in methanol. The reaction mixture is heated to reflux for 8 hours. After cooling, the mixture is carefully acidified with concentrated HCl. The precipitate that forms is collected by vacuum filtration, washed with cold water, and dried to afford pyrazolo[1,5-a]pyrimidin-5(4H)-one (G).[1]

-

Step 2: Dichlorination. Pyrazolo[1,5-a]pyrimidin-5(4H)-one (G, 1.0 eq) is treated with an excess of phosphorus oxychloride (POCl3, 5.0 eq) and heated at 110 °C for 3 hours. After the reaction is complete, the excess POCl3 is removed by distillation under reduced pressure. The residue is cautiously quenched by pouring it onto crushed ice, followed by neutralization with a suitable base. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give 5,7-dichloro-pyrazolo[1,5-a]pyrimidine (I).

-

Step 3: N-Protection. A suspension of sodium hydride (NaH, 1.1 eq) is prepared in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Oxazolidinone (J, 1.1 eq) is added portion-wise, and the mixture is stirred for 30 minutes. A solution of 5,7-dichloro-pyrazolo[1,5-a]pyrimidine (I, 1.0 eq) in THF is then added dropwise. The reaction is allowed to warm to ambient temperature and is stirred for an additional 2 hours. The reaction is carefully quenched, and the product is isolated by extraction. Purification of the crude material provides the protected pyrazolopyrimidine core (K).

3. Final Assembly and Deprotection

-

Step 1: SNAr Coupling. The quinoxaline fragment (D, 1.0 eq), the protected pyrazolopyrimidine core (K, 1.1 eq), and potassium carbonate (K2CO3, 2.0 eq) are combined in acetonitrile. The suspension is heated at 80 °C for 12 hours. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified using column chromatography.

-

Step 2: Deprotection. The purified coupled product (1.0 eq) is dissolved in a mixture of THF and water. An aqueous solution of sodium hydroxide (NaOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then neutralized with a suitable acid, and the final product is extracted. After drying and concentrating the organic layer, the final PDE10A inhibitor (L) is obtained in high purity, often after a final recrystallization step.

Biological Context: The PDE10A Signaling Pathway

The therapeutic effect of these synthesized inhibitors is achieved by their interaction with the PDE10A enzyme within the signaling cascade of medium spiny neurons in the brain's striatum. The following diagram illustrates the mechanism of action.

Caption: A simplified representation of the PDE10A signaling pathway in a medium spiny neuron.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of pyrazolopyrimidine phosphodiesterase 10A inhibitors for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Discovery and Development of PF-46396: A Second-Generation HIV-1 Maturation Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-46396 is a novel, second-generation pyridone-based HIV-1 maturation inhibitor that targets the final stages of the viral lifecycle. Unlike first-generation inhibitors such as bevirimat (BVM), this compound demonstrates a distinct chemical structure and an improved profile against certain viral polymorphisms. This document provides a comprehensive overview of the discovery, mechanism of action, structure-activity relationships, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

The discovery of Human Immunodeficiency Virus Type 1 (HIV-1) maturation inhibitors introduced a new class of antiretroviral compounds. These agents disrupt the late stages of viral replication by interfering with the proteolytic processing of the Gag polyprotein, a crucial step for the formation of infectious viral particles.[1][2] this compound emerged as a second-generation maturation inhibitor, chemically distinct from the initial betulinic acid derivatives like bevirimat (BVM).[1][3] Its development was spurred by the need to overcome resistance issues observed with first-generation compounds, particularly those related to polymorphisms in the spacer peptide 1 (SP1) region of Gag.[3][4]

Mechanism of Action

The primary antiviral action of this compound is the inhibition of the final proteolytic cleavage of the Gag polyprotein, specifically at the junction between the capsid (CA) and spacer peptide 1 (SP1).[2][5] This inhibition leads to the accumulation of the uncleaved CA-SP1 intermediate, resulting in the formation of aberrant, non-infectious virus particles.[2][3] Structural studies using magic angle spinning (MAS) NMR spectroscopy have revealed that this compound binds within a six-helix bundle pore of the CA C-terminal domain (CTD)-SP1 assembly, stabilizing this immature conformation and preventing the viral protease from accessing the cleavage site.[6][7][8] Interestingly, the two enantiomers of this compound exhibit distinct binding modes within this pocket but possess similar anti-HIV potency.[6][7][8]

Figure 1: Simplified signaling pathway of HIV-1 Gag processing and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its analogs.

Table 1: Antiviral Activity of this compound and Bevirimat (BVM)

| Compound | Target | EC50 (µM) | % CA-SP1 Accumulation (at saturation) | Reference |

| This compound | HIV-1 NL4-3 (Wild-Type) | ~0.1 - 0.5 | ~60% | [4] |

| Bevirimat (BVM) | HIV-1 NL4-3 (Wild-Type) | ~0.01 - 0.05 | ~70% | [4] |

| This compound | HIV-1 with SP1-V7A polymorphism | Active | Sensitive to inhibition | [4] |

| Bevirimat (BVM) | HIV-1 with SP1-V7A polymorphism | Reduced Activity | Resistant to inhibition | [4] |

Table 2: Structure-Activity Relationship of this compound Analogs [3]

| Analog Category | Key Structural Modification | Antiviral Activity | Gag Binding |

| Active | Retains core structure | High | Yes |

| Intermediate | Modifications to trifluoromethyl group | Moderate | Yes |

| Inactive | Removal of tert-butyl group | Low to None | Yes/No |

| Inactive | Significant alteration of 2-aminoindan | Low to None | No |

Experimental Protocols

CA-SP1 Cleavage Inhibition Assay

This assay quantifies the accumulation of the uncleaved CA-SP1 intermediate in viral particles upon treatment with maturation inhibitors.

-

Cell Culture and Transfection: 293T or HeLa cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.[3][4] Cells are transfected with an HIV-1 molecular clone plasmid (e.g., pNL4-3) using a suitable transfection reagent like Lipofectamine 2000.[3]

-

Metabolic Radiolabeling: Transfected cells are metabolically labeled with [35S]Met-Cys in the presence of varying concentrations of the test compound (e.g., this compound).[9]

-

Virion Purification: Virus-containing supernatants are harvested and virions are pelleted by ultracentrifugation.

-

Radioimmunoprecipitation (RIP) Analysis: Cell and virus lysates are subjected to immunoprecipitation using HIV-1-positive patient serum.[3][10]

-

Quantification: The precipitated proteins are resolved by SDS-PAGE, and the bands corresponding to CA and CA-SP1 are quantified using a phosphorimager. The percentage of CA-SP1 is calculated as [CA-SP1 / (CA + CA-SP1)] x 100.[9][10]

Figure 2: Experimental workflow for the CA-SP1 cleavage inhibition assay.

HIV-1 Replication Kinetics Assay

This assay evaluates the effect of a compound on a spreading HIV-1 infection in a T-cell line.

-

Cell Culture: Jurkat T-cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.[3]

-

Transfection and Infection: Jurkat cells are transfected with an infectious HIV-1 molecular clone (e.g., pNL4-3) using DEAE-dextran.[3]

-

Compound Treatment: The transfected cells are cultured in the presence or absence of the test compound at a specified concentration (e.g., 5 µM).[3]

-

Monitoring Viral Replication: Supernatants are collected at regular intervals (e.g., every 2-3 days) and virus production is quantified by measuring reverse transcriptase (RT) activity.

-

Data Analysis: RT activity is plotted over time to generate viral replication curves.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound structure has elucidated key chemical groups essential for its antiviral activity and interaction with the Gag polyprotein.[1][3]

-

tert-Butyl Group: This group is critical for antiviral activity. Its removal leads to inactive compounds, although some binding to Gag may be retained.[1][3]

-

Trifluoromethyl Group: While optimal for activity, this group is not absolutely essential. Modifications can result in analogs with intermediate activity.[1][3]

-

2-Aminoindan Group: This moiety is important for both antiviral activity and Gag binding, but its replacement is tolerated to some extent.[1][3]

These findings suggest that while the tert-butyl group is a primary driver of the inhibitory effect, the other components of the molecule contribute to the overall binding affinity and proper orientation within the Gag binding pocket.[3]

Figure 3: Logical relationship of key chemical moieties of this compound to its biological activity.

Resistance Profile

Resistance to this compound has been mapped to mutations in the CA-SP1 junction of Gag.[3] Notably, this compound retains activity against the SP1 polymorphism V7A, which confers resistance to bevirimat.[3][4] However, other mutations, such as those at positions G156, P157, P160, G225, and H226 in CA, and A3 in SP1, can confer resistance to this compound.[3][11] Interestingly, some of these resistance mutations impose a severe replication defect on the virus, which can be rescued in a compound-dependent manner, suggesting that the inhibitor can still bind to the mutant Gag protein.[2][3]

Conclusion

This compound represents a significant advancement in the development of HIV-1 maturation inhibitors. Its unique chemical structure and mechanism of action provide a basis for its activity against BVM-resistant viral strains. The detailed understanding of its structure-activity relationships and resistance profile offers a solid foundation for the rational design of next-generation maturation inhibitors with improved potency and a broader spectrum of activity. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to the ongoing fight against HIV/AIDS.

References

- 1. Structure-Activity Relationships of the Human Immunodeficiency Virus Type 1 Maturation Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Structure-Activity Relationships of the Human Immunodeficiency Virus Type 1 Maturation Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Item - Characterization of this compound-resistant mutants. - figshare - Figshare [figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

PF-46396: A Potent Inhibitor of HIV-1 Virion Morphogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-46396, a small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) maturation. This compound disrupts the late stages of the viral replication cycle by specifically targeting the processing of the Gag polyprotein, a critical step in the formation of infectious virions. By inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction, this compound induces the production of aberrant, non-infectious viral particles, making it a promising candidate for antiretroviral therapy. This document details the mechanism of action of this compound, presents quantitative data on its antiviral activity and cytotoxicity, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.

Mechanism of Action: Blocking Virion Maturation

This compound is a maturation inhibitor that specifically targets the final proteolytic cleavage of the HIV-1 Gag polyprotein. The Gag precursor (Pr55^Gag^) is composed of several domains: Matrix (MA), Capsid (CA), Spacer Peptide 1 (SP1), Nucleocapsid (NC), Spacer Peptide 2 (SP2), and p6. During virion budding and release, the viral protease (PR) cleaves Gag at specific sites to release these individual proteins, leading to a morphological rearrangement known as maturation. This process transforms the immature, non-infectious virion into a mature, infectious particle with a characteristic conical core.

The final and critical cleavage event is the separation of CA from SP1. This compound binds to a specific pocket at the CA-SP1 junction within the immature Gag lattice.[1] This binding stabilizes the immature conformation of the Gag hexamer and sterically hinders the viral protease from accessing and cleaving the CA-SP1 site.[2] Consequently, the CA-SP1 precursor (p25) accumulates, leading to the formation of virions with defective cores and an aberrant morphology, rendering them non-infectious.[3][4]

The mechanism of action is visualized in the following signaling pathway diagram:

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines against different strains of HIV-1. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against HIV-1

| HIV-1 Strain | Cell Line | EC50 (µM) | Reference |

| NL4-3 | MT-2 | 0.207 (median) | [5] |

| NL4-3 | Jurkat | ~0.5 | [2] |

| Clinical Isolates (Clade B) | T-cell lines | 0.113 - 0.362 (range) | [5] |

| K3016 (Clade C) | HEK293T | ~1.0 | [1] |

| IndieC1 (Clade C) | HEK293T | ~1.0 | [1] |

| ZM247 (Clade C) | HEK293T | ~1.0 | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Reference |

| MT-2 | > 50 | [5] |

| Jurkat | > 25 | [2] |

| HEK293T | > 25 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in blocking virion morphogenesis.

Western Blot Analysis of Gag Processing

This protocol is designed to assess the effect of this compound on the processing of the HIV-1 Gag protein in virus-producing cells.

Experimental Workflow:

Materials:

-

HEK293T cells

-

HIV-1 proviral DNA (e.g., pNL4-3)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Mouse anti-HIV-1 p24 antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Transfection: Seed HEK293T cells in 6-well plates. Transfect cells with HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: 6 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.

-

Harvesting: 48 hours post-transfection, collect the cell culture supernatants. Clarify the supernatants by centrifugation to remove cell debris. Pellet the virions by ultracentrifugation. Wash the cell monolayer with PBS and lyse the cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Resuspend the virion pellets in lysis buffer.

-

Normalize the amount of cell lysate and virion lysate by protein concentration or p24 content.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for mature capsid (CA, p24) and the unprocessed CA-SP1 precursor (p25). Calculate the percentage of CA-SP1 accumulation relative to the total CA-containing protein.

Single-Cycle Infectivity Assay

This assay measures the infectivity of HIV-1 particles produced in the presence of this compound using a reporter cell line.

Experimental Workflow:

Materials:

-

HEK293T cells

-

HIV-1 proviral DNA (e.g., pNL4-3)

-

This compound

-

TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)

-

p24 ELISA kit

-

Luciferase assay reagent

-

96-well plates (white, clear bottom for cell culture; opaque for luciferase reading)

-

Luminometer

Procedure:

-

Virus Production: Produce HIV-1 stocks by transfecting HEK293T cells with proviral DNA in the presence of varying concentrations of this compound, as described in the Western blot protocol.

-

Virus Quantification: Quantify the amount of virus in the collected supernatants using a p24 ELISA kit.

-

Infection:

-

Seed TZM-bl cells in a 96-well white, clear-bottom plate.

-

Normalize the virus stocks based on their p24 concentration.

-

Infect the TZM-bl cells with the normalized virus stocks.

-

-

Incubation: Incubate the infected cells for 48 hours at 37°C.

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis: Calculate the percent infectivity for each this compound concentration by normalizing the luciferase readings to the untreated (DMSO) control. Determine the EC50 value by plotting the percent infectivity against the log of the this compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells used in the antiviral assays.

Experimental Workflow:

Materials:

-

MT-2 cells (or other relevant cell line)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-2 cells in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.

Conclusion

This compound represents a significant advancement in the development of HIV-1 maturation inhibitors. Its unique mechanism of action, targeting the final step of Gag processing, provides a novel avenue for antiretroviral therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the intricate process of HIV-1 virion morphogenesis and for drug development professionals exploring new therapeutic strategies to combat HIV/AIDS. Further research into the structural basis of this compound's interaction with the Gag polyprotein and the development of second-generation inhibitors with improved potency and resistance profiles will be crucial in realizing the full therapeutic potential of this class of compounds.

References

- 1. Insights into the activity of maturation inhibitor this compound on HIV-1 clade C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hiv.lanl.gov [hiv.lanl.gov]

Methodological & Application

Application Notes and Protocols for Using PF-46396 in an HIV-1 Single-Cycle Infectivity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing PF-46396, a potent HIV-1 maturation inhibitor, in a single-cycle infectivity assay. This assay is a robust method for evaluating the antiviral activity of compounds that target the late stages of the HIV-1 replication cycle.

Introduction

This compound is a small molecule inhibitor of HIV-1 maturation.[1][2] It specifically targets the processing of the Gag polyprotein by inhibiting the cleavage between the capsid (CA) and the spacer peptide 1 (SP1).[3][4] This inhibition leads to the production of immature, non-infectious virions. The single-cycle infectivity assay is a valuable tool for quantifying the antiviral potency of compounds like this compound in a controlled and reproducible manner. This assay utilizes pseudotyped HIV-1 particles that are capable of only a single round of infection, making it a safer alternative to using replication-competent virus.[5]

Mechanism of Action of this compound

The HIV-1 Gag polyprotein (Pr55Gag) is a precursor molecule that is cleaved by the viral protease into several structural proteins, including matrix (MA), capsid (CA), and nucleocapsid (NC), which are essential for the formation of a mature, infectious virion. The final step in this maturation process is the cleavage of the CA-SP1 junction. This compound specifically inhibits this cleavage, leading to the accumulation of the CA-SP1 precursor (p25) and the formation of defective, non-infectious viral particles.[3][4][6]

Data Presentation

Table 1: Antiviral Activity of this compound against different HIV-1 strains

| HIV-1 Strain | Cell Line | EC50 (µM) |

| NL4-3 | MT-4 | 0.206 |

| NL4-3 | Jurkat | ~0.1-0.5 |

| Clade C | TZM-bl | Potent |

Note: The EC50 values can vary depending on the specific experimental conditions, including the cell line and the viral strain used.

Experimental Protocols

This protocol is divided into three main stages:

-

Production of HIV-1 Pseudovirions

-

Single-Cycle Infectivity Assay

-

Luciferase Reporter Assay

Production of HIV-1 Pseudovirions

This protocol describes the generation of single-cycle infectious HIV-1 particles pseudotyped with a vesicular stomatitis virus G (VSV-G) envelope protein.

Materials:

-

HEK293T cells

-

HIV-1 packaging plasmid (e.g., psPAX2)

-

VSV-G envelope expressing plasmid (e.g., pMD2.G)

-

HIV-1 transfer vector with a luciferase reporter gene (e.g., pWPI)

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

0.45 µm filters

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a DNA mixture containing the packaging plasmid, VSV-G plasmid, and the luciferase transfer vector in a sterile microcentrifuge tube. A common ratio is 2:1:3, respectively.

-

Add the transfection reagent to serum-free DMEM and incubate for 5 minutes at room temperature.

-

Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Virus Harvest:

-

48 hours post-transfection, harvest the cell culture supernatant containing the pseudovirions.

-

Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.

-

Filter the clarified supernatant through a 0.45 µm filter.

-

The virus stock can be used immediately or aliquoted and stored at -80°C.

-

Single-Cycle Infectivity Assay

Materials:

-

Target cells (e.g., TZM-bl or Jurkat cells)

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates (white, clear-bottom for luciferase assays)

-

Pseudovirus stock (from step 1)

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for TZM-bl cells) and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Include a DMSO control (vehicle control).

-

Infection:

-

Remove the medium from the cells.

-

Add the diluted this compound to the respective wells.

-

Add the pseudovirus stock to each well (except for the cell-only control wells). The amount of virus should be predetermined to give a robust luciferase signal.

-

Incubate the plates at 37°C in a CO2 incubator for 48 hours.

-

Luciferase Reporter Assay

Materials:

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Lysis: After the 48-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Reagent Addition: Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate for the luciferase enzyme.

-

Signal Measurement: Incubate the plate for a few minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from cell-only controls).

-

Normalize the results to the DMSO control (100% infectivity).

-

Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

-

Mandatory Visualizations

Caption: HIV-1 Gag processing pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the single-cycle infectivity assay with this compound.

References

- 1. Insights into the activity of maturation inhibitor this compound on HIV-1 clade C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the activity of maturation inhibitor this compound on HIV-1 clade C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of CA-SP1 Accumulation with PF-46396

For Researchers, Scientists, and Drug Development Professionals

Introduction